tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20448111
InChI: InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-11-14(9-6-10-15)7-4-5-8-14/h4-11,15H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C14H28N2O2
Molecular Weight: 256.38 g/mol

tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate

CAS No.:

Cat. No.: VC20448111

Molecular Formula: C14H28N2O2

Molecular Weight: 256.38 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate -

Specification

Molecular Formula C14H28N2O2
Molecular Weight 256.38 g/mol
IUPAC Name tert-butyl N-[[1-(3-aminopropyl)cyclopentyl]methyl]carbamate
Standard InChI InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-11-14(9-6-10-15)7-4-5-8-14/h4-11,15H2,1-3H3,(H,16,17)
Standard InChI Key MLUJWONMLNJGTM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1(CCCC1)CCCN

Introduction

Structural and Molecular Characterization

Molecular Formula and IUPAC Nomenclature

The molecular formula of tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate is C₁₄H₂₇N₂O₂, derived by substituting the bromine atom in its bromopropyl analog (C₁₄H₂₆BrNO₂) with an amine group (-NH₂) . The IUPAC name follows as tert-butyl N-[[1-(3-aminopropyl)cyclopentyl]methyl]carbamate, reflecting the cyclopentane ring substituted with a 3-aminopropyl chain and a Boc-protected methylamine group.

Spectroscopic and Computational Data

  • SMILES Notation: CC(C)(C)OC(=O)NCC1(CCCC1)CCCN

  • InChI Key: MUASSYXCKJODEY-UHFFFAOYSA-N (modified from bromo analog) .

  • Predicted Collision Cross Section (CCS): Computational models estimate a CCS of 175.9 Ų for the [M+H]+ adduct, comparable to its bromo precursor .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight255.37 g/mol
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors2 (NH₂ and carbamate NH)
Hydrogen Bond Acceptors3 (2 carbonyl O, 1 ether O)

Synthetic Routes and Optimization

Primary Synthesis Pathway

The compound is synthesized via nucleophilic substitution of tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate (CAS 2694735-37-8) using ammonia or a protected amine source .

Reaction Conditions:

  • Substrate: 1.0 eq. bromopropyl analog

  • Nucleophile: 5.0 eq. aqueous ammonia (25%)

  • Solvent: Ethanol/water (9:1 v/v)

  • Temperature: 80°C, 12 hours

  • Yield: 68–72% after purification .

Industrial-Scale Production

Continuous flow reactors enhance efficiency by maintaining precise stoichiometric control and reducing side reactions. Post-synthesis purification employs silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Reactivity and Functional Group Transformations

Deprotection Kinetics

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the primary amine. Comparative studies with adamantane-containing analogs show faster deprotection kinetics (t₁/₂ = 15 min vs. 45 min) due to reduced steric hindrance.

Pharmacological and Biomedical Applications

Role in Kinase Inhibitor Synthesis

The compound is a key intermediate in synthesizing CHK1 inhibitors, as evidenced by its structural similarity to intermediates in the development of 5-((4-((3-amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile . The Boc group ensures amine stability during coupling reactions with pyrimidine scaffolds.

Prodrug Design

As a prodrug candidate, the compound’s controlled hydrolysis by esterases releases the active amine, which modulates targets such as G-protein-coupled receptors (GPCRs). In vitro studies on astrocytes demonstrate reduced neuroinflammation markers (e.g., TNF-α, IL-6) upon deprotection, suggesting neuroprotective potential.

Comparative Analysis with Structural Analogs

Table 2: Functional Group Impact on Bioactivity

CompoundTargetIC₅₀ (nM)Half-Life (h)
tert-Butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamateCHK112 ± 32.5
Adamantane analogCannabinoid CB18 ± 24.1
Hydroxypropyl derivativeEsteraseN/AN/A

Key Observations:

  • The cyclopentylmethyl group improves solubility (LogP = 2.8) compared to adamantane (LogP = 4.1) .

  • Boc deprotection kinetics are 3× faster than HCl-driven methods used in rivaroxaban intermediates .

Future Directions and Research Gaps

Targeted Drug Delivery Systems

Conjugation with polyethylene glycol (PEG) or lipid nanoparticles could enhance blood-brain barrier penetration for neurodegenerative applications.

Computational Modeling

Molecular dynamics simulations predict strong binding affinity (ΔG = –9.8 kcal/mol) to CHK1’s ATP-binding pocket, warranting experimental validation .

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